molecular formula C9H14ClNO2 B141466 N-Methyldopamine hydrochloride CAS No. 62-32-8

N-Methyldopamine hydrochloride

Cat. No. B141466
CAS RN: 62-32-8
M. Wt: 203.66 g/mol
InChI Key: JCDRZCWRRLKLTB-UHFFFAOYSA-N
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Description

Presence and Metabolism of N-Methyldopamine

Presence in Human Brains N-Methyldopamine, also known as epinine, has been detected in both parkinsonian and normal human brains, marking its first identification in such a context. This compound is of particular interest due to its structural similarity to neurotoxic compounds known to induce parkinsonism in humans. The study suggests that N-methyldopamine could be a precursor to these neurotoxins through a Pictet-Spengler condensation reaction, offering a potential alternative metabolic pathway that may be relevant to the development of Parkinson's disease .

Synthesis in Rat Brains Further research into the methylation of dopamine-derived compounds has been conducted through in vivo microdialysis studies in rat brains. Specifically, the methylation of (R)-salsolinol, which is derived from dopamine, was observed in various brain regions, with a notably higher concentration in the substantia nigra. This finding is significant as it suggests that N-methylation could be a critical step in increasing the toxicity of certain alkaloids to dopaminergic neurons. Additionally, the study indicates that (R)-salsolinol and its derivatives could be potential neurotoxins due to their structural similarities to known dopaminergic neurotoxins .

Metabolic Pathways in Humans and Rats Another study has identified N-acetyl, 4-O-methyldopa as a major urinary metabolite of L-4-O-methyldopa in both humans and rats. This metabolite's formation suggests alternative metabolic pathways for O-methyl catecholamines, which may differ depending on the position of the methyl group on the aromatic ring. The research raises questions about the extent to which iso-HVA levels in body fluids are indicative of para-O-methylation of dopamine, a process implicated in various neuropsychiatric disorders .

Molecular Structure and Chemical Properties

Molecular Structure Analysis The molecular structure of N-methyldopamine is closely related to that of other catecholamines, with the addition of a methyl group. This structural similarity to neurotoxic compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is crucial for understanding its potential role in neurotoxicity. The studies do not provide a detailed molecular structure analysis, but they imply that the presence of the N-methyl group could be significant in the compound's biological activity .

Chemical Reactions Analysis The Pictet-Spengler condensation reaction mentioned in the first study is a key chemical reaction that could lead to the synthesis of neurotoxic analogues from N-methyldopamine. This reaction pathway highlights the importance of understanding the chemical reactivity of N-methyldopamine in the context of neurodegenerative diseases .

Physical and Chemical Properties Analysis While the provided papers do not delve into the physical and chemical properties of N-methyldopamine in detail, the identification of this compound in human brains and its conversion to other metabolites in rats suggest that it is a biologically active molecule with the ability to cross the blood-brain barrier and undergo enzymatic transformations within the brain .

Scientific Research Applications

Pharmacological Studies

  • N-Methyldopamine (epinine) is studied for its pharmacological properties, particularly as a hydrolysis product of ibopamine, a prodrug used in congestive heart failure treatment. A method for determining epinine in plasma and urine involves high-performance liquid chromatography with fluorimetric detection, highlighting its clinical significance in cardiovascular therapies (Boomsma et al., 1992).

Neuroscientific Research

  • N-Methyldopamine's effects on cockroach salivary gland cells provide insights into its impact on neurosecretory synapses, contributing to understanding neurotransmission mechanisms (GINSBORG et al., 1976).

Metabolism and Pharmacokinetics

  • Research on epinine's metabolic fate and pharmacokinetics after oral administration of its pro-drug ibopamine in humans emphasizes its importance in drug metabolism and therapeutic applications (Gifford et al., 1986).

Clinical Applications in Neurology

  • N-Methyldopamine has been identified in parkinsonian and normal human brains, suggesting its potential role in neurological disorders and therapeutic applications (Kajita et al., 1993).

Diagnostic Imaging

  • The synthesis and biodistribution of 11C-N-CH3-Dopamine as a cardiac sympathetic nerve imaging agent in animals indicate its potential in diagnostic imaging, particularly for cardiac conditions (He et al., 2015).

Renal Function and Pharmacology

  • Ibopamine, a derivative of N-methyldopamine, is studied for its effects on renal blood flow and urinary excretion, demonstrating its potential in clinical nephrology (Stefoni et al., 1981).

Safety And Hazards

N-Methyldopamine hydrochloride should be handled with personal protective equipment/face protection. It should be used in a well-ventilated area and avoided contact with skin, eyes, or clothing. Ingestion and inhalation should be avoided .

Future Directions

N-Methyldopamine hydrochloride is a precursor of adrenaline in the adrenal medulla and can be used for heart failure research . It has been used in the study of diseases such as ischemic heart disease, lung injury, liver fibrosis, and cerebrovascular disease .

properties

IUPAC Name

4-[2-(methylamino)ethyl]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-10-5-4-7-2-3-8(11)9(12)6-7;/h2-3,6,10-12H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDRZCWRRLKLTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=C(C=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211027
Record name Methyldopamine hydrochloride
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Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500485
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-Methyldopamine hydrochloride

CAS RN

62-32-8
Record name Methyldopamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62-32-8
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Record name Methyldopamine hydrochloride
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Record name N-Methyldopamine hydrochloride
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Record name Methyldopamine hydrochloride
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Record name 3,4-dihydroxyphenethylmethylammonium chloride
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Record name DEOXYEPINEPHRINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
S Ianelli, M Nardelli, F Doggi, G Norcini… - … Section C: Crystal …, 1995 - scripts.iucr.org
… Experimental Under a nitrogen atmosphere, 200 g of N-methyldopamine hydrochloride were added to 362 g of polyphosphonic acid (PPA) in portions at 353 K while stirring in 1.5 h. …
Number of citations: 5 scripts.iucr.org
Y Kim, A You, D Kim, H Bisht, Y Heo, D Hong, M Kim… - Langmuir, 2022 - ACS Publications
Dopamine (DA) surface chemistry has received significant attention because of its applicability in a wide range of research fields and the ability to graft functional molecules onto …
Number of citations: 5 pubs.acs.org
MK Lee, H Nohta, Y Ohkura - Journal of Chromatography B: Biomedical …, 1987 - Elsevier
… Norepinephrine bitartrate, epinephrine bitartrate, dopamine hydrochloride, Nmethyldopamine hydrochloride and catalase (from bovine liver, 2890 U/mg of protein) were purchased from …
Number of citations: 9 www.sciencedirect.com
J Wang, EE Bonacquisti, AD Brown, J Nguyen - Cells, 2020 - mdpi.com
… N-Methyldopamine hydrochloride was purchased from Alfa Aesar (Tewksbury, MA, USA) (catalog No. J60306). Mephenesin was purchased from Ambeed (Chicago, IL, USA) (catalog …
Number of citations: 110 www.mdpi.com
P Lumley, KJ Broadley - Journal of Pharmacy and …, 1977 - academic.oup.com
The positive inotropic and chronotropic responses of guinea-pig isolated left and right atria to 17 sympathomimetic amines were examined under conditions selected to control the …
Number of citations: 27 academic.oup.com
KT Kim, DS Koh, B Hille - The Journal of Neuroscience, 2000 - Soc Neuroscience
Carbon-fiber amperometry detects oxidizable molecules released by exocytosis. We extended this electrochemical technique to cells that do not normally secrete oxidizable transmitters…
Number of citations: 54 www.jneurosci.org
ASV Burgen, LL Iversen - British journal of pharmacology and …, 1965 - ncbi.nlm.nih.gov
… Vogt, ARC Institute for Animal Physiology, Babraham, Cambridge); (-)-ephedrine hydrochloride (*Burroughs Wellcome); N-methyldopamine hydrochloride (*Wellcome Research …
Number of citations: 423 www.ncbi.nlm.nih.gov
V Angamuthu, DF Tai - Applied Catalysis A: General, 2015 - Elsevier
… Prol-5 was prepared by anchoring N-methyldopamine hydrochloride onto MNPs followed by an S N Ar reaction (Buchwald type coupling) [53], [54] with known chloropyridine substituted …
Number of citations: 13 www.sciencedirect.com
SR George, M Watanabe, TD PAOLO… - …, 1985 - academic.oup.com
In order to determine whether the high affinity state or the low affinity state of the dopamine receptor mediated the inhibition of release of PRL by dopamine agonists, a large number of …
Number of citations: 215 academic.oup.com
GM Cao, T Hoshino - Analytical sciences, 1998 - jstage.jst.go.jp
MHPG, NE, DOPA, E, DOPAC and DHBA was prepared as 2 ng/μl each. A 0.5 ml sample of this solution in a 1.5 ml plastic tube (cat. no. 505, BM Equipment Co., Ltd., USA) was treated …
Number of citations: 5 www.jstage.jst.go.jp

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